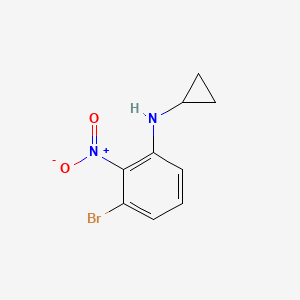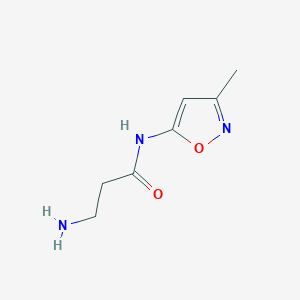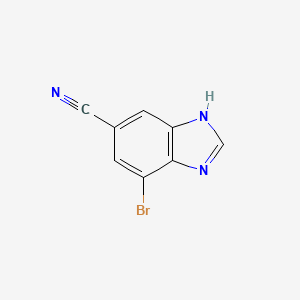![molecular formula C6H12ClN B1377027 3-Azabicyclo[3.2.0]heptane hydrochloride CAS No. 16084-57-4](/img/structure/B1377027.png)
3-Azabicyclo[3.2.0]heptane hydrochloride
概要
説明
3-Azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C6H11N.ClH/c1-2-6-4-7-3-5 (1)6;/h5-7H,1-4H2;1H . Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its synthesis. The key step in one synthesis method was the photochemical decomposition of CHF2-substituted pyrazolines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学的研究の応用
1. Structural Characterization in Heterocyclic Chemistry
3-Azabicyclo[3.2.0]heptane hydrochloride has been studied for its structural characteristics, particularly as a bridged heterocyclic nucleus found in compounds like epibatidine. The focus on its parent ring, 7-azabicyclo[2.2.1]heptane, and its structural elucidation as 7-azabicyclo[2.2.1]heptan-7-ium chloride, highlights its significance in heterocyclic chemistry (Britvin & Rumyantsev, 2017).
2. Synthesis and Drug Discovery
The compound has been utilized in the synthesis of advanced building blocks for drug discovery. A notable development is a rapid two-step synthesis process using common chemicals such as benzaldehyde and cinnamic acid, demonstrating its potential as a versatile component in pharmaceutical research (Denisenko et al., 2017).
3. Development of γ-Aminobutyric Acid Analogues
In the realm of neurotransmitter analogues, 3-azabicyclo[3.2.0]heptane derivatives have been synthesized as bicyclic analogues of γ-aminobutyric acid (GABA). This involves a sensitized intermolecular [2+2] photocycloaddition process, underscoring its utility in creating structurally unique GABA analogues (Petz & Wanner, 2013).
4. Catalytic and Enantioselective Synthesis
The compound's derivatives have been synthesized and resolved through enantioselective methods. This includes the use of lipase for kinetic resolution, demonstrating its relevance in the synthesis of compounds with specific stereochemical configurations, which is crucial in drug efficacy (Reinart-Okugbeni et al., 2012).
5. Pharmaceutical Pharmacophores
3-Azabicyclo[3.2.0]heptane derivatives have been noted for their role as important pharmacophores in pharmaceutical research. The formation of these compounds through multicomponent cascade reactions showcases their potential in the development of novel therapeutic agents (Kriis et al., 2010).
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Azabicyclo[3.2.0]heptane hydrochloride . These factors can include pH, temperature, presence of other molecules, and more. Detailed studies are needed to understand these influences better.
Safety and Hazards
生化学分析
Biochemical Properties
3-Azabicyclo[3.2.0]heptane hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been studied for its potential as a dopaminergic ligand, interacting with dopamine receptors such as D2L and D3 . These interactions are crucial for understanding its role in modulating neurotransmitter activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with dopamine receptors can alter intracellular signaling cascades, affecting various cellular responses . Additionally, it may impact gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for dopamine receptors, where it can either inhibit or activate these receptors depending on the context . This binding can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its localization is essential for elucidating its role in cellular processes.
特性
IUPAC Name |
3-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-7-3-5(1)6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMVRRSVCSOBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)
![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)
![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)
![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)
![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)
![(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1376954.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)
![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)



![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)
